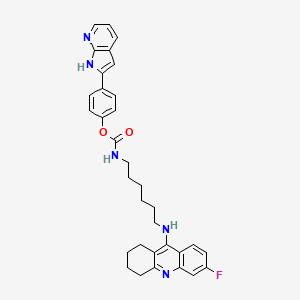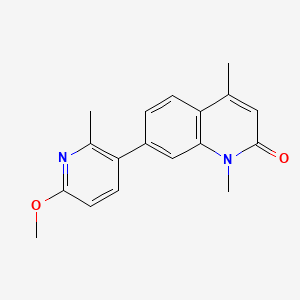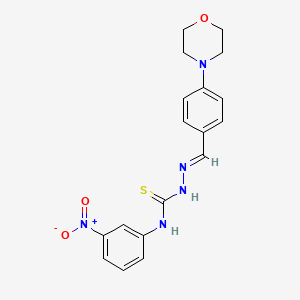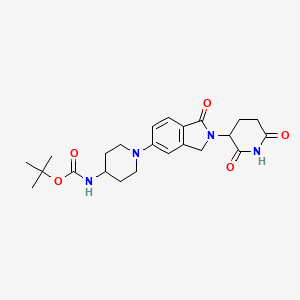
Lenalidomide 4'-PEG1-amine (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide 4’-PEG1-amine (dihydrochloride) is a compound derived from Lenalidomide, a well-known immunomodulatory drug. This compound is primarily used as a Cereblon ligand in the recruitment of CRBN protein, which is essential for the formation of PROTACs (Proteolysis Targeting Chimeras) . The compound incorporates a PEG1 linker and a terminal amine, making it suitable for conjugation to target protein ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves several steps, starting from LenalidomideThe reaction conditions often involve the use of suitable solvents and reagents to facilitate the conjugation .
Industrial Production Methods
Industrial production methods for Lenalidomide 4’-PEG1-amine (dihydrochloride) are designed to ensure high purity and yield. These methods often involve large-scale synthesis using automated systems to control reaction conditions precisely. The final product is then purified using techniques such as HPLC to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide 4’-PEG1-amine (dihydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Conjugation Reactions: The PEG1 linker allows for conjugation to other molecules, forming PROTACs
Common Reagents and Conditions
Common reagents used in these reactions include:
Solvents: Suitable solvents such as DMSO or DMF.
Catalysts: Catalysts like EDCI or DCC for facilitating conjugation reactions
Major Products
The major products formed from these reactions are typically PROTACs, which are used for targeted protein degradation .
Aplicaciones Científicas De Investigación
Lenalidomide 4’-PEG1-amine (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mecanismo De Acción
The mechanism of action of Lenalidomide 4’-PEG1-amine (dihydrochloride) involves the recruitment of the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG1 linker and terminal amine facilitate the conjugation of the compound to target protein ligands, forming PROTACs that mediate targeted protein degradation .
Comparación Con Compuestos Similares
Lenalidomide 4’-PEG1-amine (dihydrochloride) is unique due to its specific structure, which includes a PEG1 linker and terminal amine. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with a different mechanism of action.
Pomalidomide: Another derivative of Thalidomide with similar applications but different structural features.
Lenalidomide: The parent compound, which lacks the PEG1 linker and terminal amine .
Propiedades
Fórmula molecular |
C17H24Cl2N4O4 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
3-[7-[2-(2-aminoethoxy)ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C17H22N4O4.2ClH/c18-6-8-25-9-7-19-13-3-1-2-11-12(13)10-21(17(11)24)14-4-5-15(22)20-16(14)23;;/h1-3,14,19H,4-10,18H2,(H,20,22,23);2*1H |
Clave InChI |
ZAIRFSALVIPVDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)

![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)







![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

